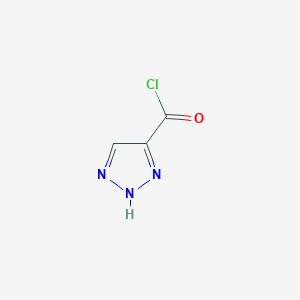

1H-1,2,3-Triazole-5-carbonyl Chloride

Description

Properties

IUPAC Name |

2H-triazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-3(8)2-1-5-7-6-2/h1H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOBAJZUGGLPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-1,2,3-Triazole-5-Carbonyl Chloride: Structural Dynamics, Synthesis, and Application Protocols

The following technical guide details the structural dynamics, synthesis, and application of 1H-1,2,3-triazole-5-carbonyl chloride .

Part 1: Structural Identity & Tautomeric Equilibrium

The Nomenclature Paradox

In the context of the unsubstituted 1H-1,2,3-triazole ring, the designation "5-carbonyl chloride" is chemically equivalent to "4-carbonyl chloride" due to rapid annular tautomerism.

-

1H-Tautomer: The proton resides on N1. The carbonyl group at position 5 is adjacent to the nitrogen.

-

2H-Tautomer: The proton resides on N2. The ring is symmetrical, making positions 4 and 5 equivalent.[1]

-

Tautomeric Shift: In solution, the proton shifts rapidly between N1 and N3. Therefore, a substituent at C5 becomes a substituent at C4 upon proton migration.

Critical Distinction: If the nitrogen at position 1 is substituted (e.g., 1-methyl-1,2,3-triazole), the tautomerism is locked. In this case, the 5-carbonyl isomer is chemically distinct from the 4-carbonyl isomer and requires specific synthetic routes (Ruthenium catalysis) to access.

Structural Diagram (Tautomerism)

Part 2: Synthesis Strategies

Precursor Synthesis: 1H-1,2,3-Triazole-4-Carboxylic Acid

The acid chloride is unstable and typically generated in situ from the carboxylic acid. The acid precursor is synthesized via two primary routes:[2]

-

Oxidative Degradation (Industrial): Oxidation of benzotriazole cleaves the benzene ring while preserving the triazole core.

-

Cycloaddition (Laboratory): Reaction of sodium azide with propiolic acid (Caution: Propiolic acid is toxic; Azides are energetic).

Acid Chloride Generation Protocol

Safety Warning: Thionyl chloride (

Reagents:

-

1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) -

DMF (Catalytic drop)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

-

Suspension: Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (

or Ar). -

Activation: Add catalytic DMF (dimethylformamide). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

-

Chlorination: Add

dropwise at 0°C. -

Reflux: Warm to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Evaporation: Remove solvent and excess

under reduced pressure.-

Note: Do not distill the residue at high heat. Use a rotary evaporator with a trap.

-

-

Utilization: Redissolve the crude residue immediately in fresh solvent for the coupling step. Do not store.

Accessing the "Locked" 5-Carbonyl Isomer

If your application requires a stable 5-carbonyl group (where N1 is substituted), you cannot use standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields the 1,4-isomer. You must use Ruthenium catalysis (RuAAC) .

| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |

| Catalyst | Cu(I) / Sodium Ascorbate | |

| Regioselectivity | 1,4-Disubstituted | 1,5-Disubstituted |

| Product | 1-R-1,2,3-triazole-4 -carbonyl | 1-R-1,2,3-triazole-5 -carbonyl |

| Sterics | Tolerates bulky groups | Sensitive to sterics |

Synthesis Workflow Diagram

Part 3: Reactivity Profile & Applications

Nucleophilic Acyl Substitution

The triazole ring is electron-deficient (similar to pyridine), making the carbonyl carbon highly electrophilic.

-

Aminolysis: Reacts rapidly with primary/secondary amines to form amides.

-

Hydrolysis: Extremely sensitive to moisture. Reverts to the acid if exposed to air.

-

Self-Acylation: The N-H of the triazole ring is nucleophilic. In concentrated solutions, the acid chloride can self-react to form oligomers. Mitigation: Use dilute conditions or protect N1 (e.g., with a benzyl group) before forming the acid chloride, then deprotect later.

Bioisosteric Applications

The 1,2,3-triazole-carbonyl motif is a powerful bioisostere in drug design:

-

Amide Bond Replacement: The triazole ring mimics the trans-amide bond geometry but is resistant to proteolytic cleavage.

-

Hydrogen Bonding: The N2 and N3 atoms act as hydrogen bond acceptors, while the C5-H (or N1-H) can act as a donor.

-

Metabolic Stability: The aromatic ring is generally stable against oxidative metabolism by CYP450 enzymes.

Part 4: Safety & Handling

Energetic Materials

Triazoles possess a high heat of formation. While the carboxylic acid derivatives are generally stable, never distill triazole acid chlorides to dryness at high temperatures (>100°C).

-

Protocol: Always test small-scale (mg) thermal stability (DSC) before scaling up to grams.

Corrosivity

-

Hazard: The reaction generates HCl gas.

-

Control: Use a base trap (NaOH solution) connected to the reflux condenser outlet to neutralize evolved HCl.

References

-

Tautomerism of 1,2,3-Triazoles

- Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

-

Source:

-

Synthesis via Benzotriazole Oxidation

- Katritzky, A. R., et al. "The Chemistry of Benzotriazole." Chemical Reviews.

-

Source:

-

Ruthenium-Catalyzed Cycloaddition (RuAAC)

- Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005.

-

Source:

-

Acid Chloride Preparation Protocols

- Clayden, J., et al. Organic Chemistry.

-

Source:

Sources

The Critical Distinction: A Guide to 1,2,3-Triazole-4-carbonyl Chloride and 1,2,3-Triazole-5-carbonyl Chloride Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,3-Triazole in Modern Chemistry

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, valued for its exceptional stability, unique electronic properties, and synthetic accessibility.[1][2][3] This five-membered heterocycle, while absent in nature, serves as a crucial pharmacophore and a bioisosteric replacement for other functional groups in drug design.[2][3] Its stability under various chemical conditions, including acidic or basic hydrolysis and redox reactions, makes it a reliable scaffold for building complex molecular architectures.[4][5][6] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily available for a wide range of applications.[1][7]

To further elaborate these triazole scaffolds into functional molecules such as amides and esters, they are often activated as acyl chlorides. These highly reactive intermediates are pivotal for forging new bonds in drug discovery and materials science. However, the constitutional isomerism of the triazole ring presents a critical choice: derivatization at the C4 position versus the C5 position. This guide provides an in-depth analysis of the synthesis, reactivity, stability, and characterization of 1,2,3-triazole-4-carbonyl chloride and its less common but equally important isomer, 1,2,3-triazole-5-carbonyl chloride. Understanding the nuanced differences between these two building blocks is paramount for rational molecular design and synthetic strategy.

Part 1: Synthetic Pathways to Positional Isomers

The accessibility of each acyl chloride isomer is fundamentally dictated by the synthesis of its corresponding carboxylic acid precursor. The regioselectivity of the foundational cycloaddition reaction is the most critical factor.

Synthesis of 1,2,3-Triazole-4-carboxylic Acid Precursors

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most direct route to the 1,2,3-triazole core.[7] The copper(I)-catalyzed version of this reaction (CuAAC) almost exclusively yields the 1,4-disubstituted isomer, making precursors for 4-carbonyl chlorides highly accessible.[7][8]

Caption: Synthetic route to 1,2,3-triazole-4-carboxylic acids.

Synthesis of 1,2,3-Triazole-5-carboxylic Acid Precursors

Synthesizing the 1,5-disubstituted isomer is less straightforward and typically requires specific strategies to override the inherent regioselectivity of the CuAAC reaction. Methods include:

-

Ruthenium-catalyzed cycloadditions (RuAAC): These often provide the 1,5-isomer.

-

Base-catalyzed reactions: In some cases, strong bases can promote the formation of 1,5-disubstituted triazoles.[9]

-

Cycloaddition with nitroolefins: A cerium-catalyzed reaction of organic azides with nitroolefins can selectively produce 1,5-disubstituted 1,2,3-triazoles.[9]

Conversion to Acyl Chlorides: A General Protocol

Once the carboxylic acid precursor is obtained, it can be converted to the highly reactive acyl chloride. The most common method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Caption: General conversion of triazole carboxylic acids to acyl chlorides.

Step-by-Step Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride

This protocol describes a typical procedure for converting the readily available carboxylic acid to its corresponding acyl chloride.

Materials:

-

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask and condenser

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

-

Reaction Setup: To a Schlenk flask, add 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry.

-

Reagent Addition: Under the inert atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Causality Note: An excess of thionyl chloride ensures complete conversion and can also serve as the solvent.

-

Catalyst Addition: Add one drop of anhydrous DMF. Causality Note: DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.

-

Reaction: Equip the flask with a condenser connected to a gas bubbler (to neutralize evolved HCl and SO₂ gas) and heat the mixture to reflux (typically 40-80°C depending on the solvent).

-

Monitoring: Monitor the reaction until the evolution of gas ceases and the solid carboxylic acid has completely dissolved. This typically takes 2-4 hours.

-

Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Trustworthiness Note: This step must be done carefully in a well-ventilated fume hood. The crude product is often co-evaporated with anhydrous toluene to remove residual SOCl₂.

-

Product: The resulting crude 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride is typically a solid and is often used immediately in the next step without further purification due to its moisture sensitivity.

Part 2: A Comparative Analysis of Isomeric Reactivity and Properties

The position of the carbonyl chloride group on the triazole ring—at C4 versus C5—imparts significant and predictable differences in the molecule's electronic character, reactivity, and spectroscopic signature.

Electronic Properties and Reactivity

The reactivity of an acyl chloride is governed by the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack.

-

1,2,3-Triazole-5-carbonyl chloride (The More Reactive Isomer): The C5 carbon is positioned directly between the N1 nitrogen and the C4 carbon. More importantly, it is adjacent to the electron-donating lone pair of the N1 nitrogen. However, the overall electron-withdrawing nature of the triazole ring, coupled with the inductive effect of the adjacent nitrogen atoms, makes the C5 position highly electron-deficient. This heightened electrophilicity makes the 5-carbonyl chloride significantly more reactive towards nucleophiles compared to its C4 counterpart.

-

1,2,3-Triazole-4-carbonyl chloride (The Less Reactive Isomer): The C4 carbon is positioned between the C5 carbon and the N3 nitrogen (via the double bond). It is one atom removed from the N1 and N2 nitrogens. While the triazole ring as a whole is electron-withdrawing, the electronic influence on the C4 position is less pronounced than at C5. Consequently, the carbonyl carbon of the 4-carbonyl chloride is less electrophilic and therefore less reactive.

The general order of reactivity for carbonyl compounds towards nucleophiles is a foundational concept in organic chemistry.[10] The electronic environment created by the triazole ring places the 5-carbonyl chloride higher on this reactivity scale than the 4-carbonyl chloride.

Caption: Comparative reactivity of triazole carbonyl chloride isomers.

Stability

Increased reactivity often correlates with decreased stability. The 1,2,3-triazole-5-carbonyl chloride , being more electrophilic, is more susceptible to hydrolysis by atmospheric moisture and has a shorter shelf-life. In contrast, the 1,2,3-triazole-4-carbonyl chloride is comparatively more stable. Both isomers are considered hydrolytically unstable and should be handled under inert conditions and used promptly after preparation.[11][12][13]

Spectroscopic Differentiation

Distinguishing between the 4- and 5-carbonyl chloride isomers is readily achievable using standard spectroscopic techniques.

| Spectroscopic Method | 1,2,3-Triazole-4-carbonyl chloride | 1,2,3-Triazole-5-carbonyl chloride | Rationale |

| ¹H NMR | The C5-H proton signal is present. Chemical shift is influenced by the N1 substituent and the C4-carbonyl group. | The C4-H proton signal is present. Its chemical shift will be different from the C5-H proton due to the different electronic environment. | The position of the single proton on the triazole ring is a definitive marker. |

| ¹³C NMR | The C4-carbonyl carbon signal appears at a characteristic downfield shift (~160 ppm). The C4 and C5 ring carbons have distinct chemical shifts. | The C5-carbonyl carbon signal will also be downfield, but its exact shift will differ from the 4-isomer. The C4 and C5 ring carbons will have different shifts compared to the 4-isomer. | The chemical environment of each carbon atom is unique, leading to different resonance frequencies.[14][15] |

| IR Spectroscopy | Characteristic C=O stretch (~1750-1780 cm⁻¹). | C=O stretch may be at a slightly higher frequency due to the increased electrophilicity of the carbonyl carbon. | The electron-withdrawing effect of the adjacent ring atoms can influence the bond strength and vibrational frequency of the C=O bond.[16] |

| Mass Spectrometry | Fragmentation patterns can be analyzed, but may not be sufficient for unambiguous isomer identification on its own. | Fragmentation patterns will differ due to the different connectivity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[17] | The stability of fragment ions will depend on the initial structure. |

Conclusion

The choice between 1,2,3-triazole-4-carbonyl chloride and its 5-carbonyl chloride isomer is a critical decision in the design of a synthetic route. While the 4-isomer is more synthetically accessible due to the prevalence of CuAAC "click" chemistry, the 5-isomer offers a higher degree of reactivity that may be advantageous for difficult acylation reactions. The key distinction lies in the electronic nature of the C4 and C5 positions of the triazole ring, which directly impacts the electrophilicity of the attached carbonyl group. The 5-carbonyl chloride is the more reactive, less stable isomer, while the 4-carbonyl chloride is more stable but less reactive. Researchers and drug development professionals can leverage these predictable differences, confirmed through routine spectroscopic analysis, to select the optimal building block for their specific synthetic and therapeutic goals.

References

-

Demchenko, A. V., & Pornsuriyasate, P. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. [Link]

-

Bakulev, V. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. ChemRxiv. [Link]

-

Unknown Author. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

-

Unknown Author. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES. [Link]

-

Unknown Author. (n.d.). 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

-

Bakulev, V. A., et al. (2023). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

-

Al-Hourani, B. J. (2018). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Cardiff University ORCA. [Link]

-

Akkem, Y., & Kumar, D. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

-

Unknown Author. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Various Authors. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Unknown Author. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

Unknown Author. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

Unknown Author. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Health Sciences. [Link]

-

Unknown Author. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Bakulev, V. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. RSC Publishing. [Link]

-

Unknown Author. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. [Link]

-

Unknown Author. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]

-

Gladkov, E. S., et al. (2012). Features of the behavior of 4-amino-5-carboxamido-1,2,3-triazole in multicomponent heterocyclizations with carbonyl compounds. Scilit. [Link]

-

Unknown Author. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Unknown Author. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Stack Exchange. [Link]

-

Unknown Author. (2020). Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors. Bentham Science. [Link]

-

Unknown Author. (2025). Reaction of 1-Aryl-1H-1,2,3-Triazole-4-Carbonyl Chlorides/Isothiocyanates with 3-Amino-5-Methylisoxazole. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. longdom.org [longdom.org]

- 7. chemijournal.com [chemijournal.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. mdpi.com [mdpi.com]

The Lynchpin of Triazole-Based Therapeutics: A Technical Guide to 1H-1,2,3-Triazole-5-Carboxylic Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the 1,2,3-triazole moiety has emerged as a cornerstone scaffold, integral to the development of a diverse array of therapeutic agents.[1][2] Its prevalence in antibiotics, antiallergics, and anticonvulsants underscores its significance as a structural backbone in numerous drug candidates.[3] Central to the synthesis and functionalization of these vital compounds is a highly reactive and versatile intermediate: 1H-1,2,3-triazole-5-carboxylic acid chloride. While the parent carboxylic acid, 1H-1,2,3-triazole-5-carboxylic acid, is well-documented with the CAS number 16681-70-2 , the acid chloride derivative, though pivotal, is often generated in situ for immediate use in subsequent reactions.[] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this critical, yet often unisolated, building block, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Identification

While a specific CAS number for the unsubstituted 1H-1,2,3-triazole-5-carboxylic acid chloride is not readily found in major chemical databases, its properties can be inferred from its structure and the characteristics of its parent acid and related acyl chlorides. The presence of the electron-withdrawing triazole ring and the highly reactive acyl chloride group dictates its chemical behavior.

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₃H₂ClN₃O |

| Molecular Weight | 131.52 g/mol |

| Appearance | Likely a moisture-sensitive solid or liquid |

| Reactivity | Highly reactive towards nucleophiles |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF, DMF) |

It is important to note that substituted analogs of this compound are commercially available and have assigned CAS numbers, such as 5-Methyl-1H-benzo[d][5][6][7]triazole-1-carbonyl chloride (CAS: 130385-00-1), 1H-1,2,4-triazole-5-carbonyl chloride (CAS: 60469-67-2), and 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS: 36401-55-5).[5][6][7]

Synthesis of the Precursor: 1H-1,2,3-Triazole-5-Carboxylic Acid

The journey to the highly reactive acid chloride begins with the synthesis of its stable carboxylic acid precursor. A common and efficient method involves the cycloaddition of an azide with a β-ketoester.[3] This approach offers a high degree of control and scalability.

Experimental Protocol: One-Pot Synthesis from an Azide and a β-Ketoester

This protocol is adapted from established methodologies for the synthesis of 1,2,3-triazole carboxylic acids.[3]

Materials:

-

An appropriate organic azide (e.g., benzyl azide)

-

Ethyl acetoacetate (or another suitable β-ketoester)

-

A strong base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous ethanol

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic azide in anhydrous ethanol.

-

Add the β-ketoester to the solution.

-

Slowly add the base to the reaction mixture at room temperature. The reaction is often exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Conversion to the Acid Chloride: The Gateway to Functionalization

The transformation of the stable carboxylic acid into the highly reactive acid chloride is a critical step that unlocks a plethora of synthetic possibilities. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂).

Mechanistic Insight: The Role of Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. This process converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group, facilitating subsequent nucleophilic attack.

Experimental Protocol: Preparation of 1H-1,2,3-Triazole-5-Carboxylic Acid Chloride

Materials:

-

1H-1,2,3-triazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional, but often accelerates the reaction)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the 1H-1,2,3-triazole-5-carboxylic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added at this stage.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete (typically after 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic byproducts.

-

The resulting crude 1H-1,2,3-triazole-5-carboxylic acid chloride is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.

Caption: General workflow for the formation of the acid chloride.

Reactivity and Synthetic Applications in Drug Discovery

The high reactivity of 1H-1,2,3-triazole-5-carboxylic acid chloride makes it a powerful intermediate for the synthesis of a wide range of derivatives, particularly amides and esters, which are common functionalities in drug molecules.[8][9]

Amide Bond Formation: A Cornerstone of Peptide and Small Molecule Synthesis

The acid chloride readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of peptidomimetics and other small molecule drugs where the triazole moiety can act as a bioisostere for an amide bond or other functional groups.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Esterification: Modifying Pharmacokinetic Properties

Reaction with alcohols or phenols in the presence of a base yields the corresponding esters. This transformation is often employed to modify the pharmacokinetic properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability.

Caption: Key synthetic transformations of the acid chloride.

Conclusion: A Versatile Tool for the Medicinal Chemist

1H-1,2,3-triazole-5-carboxylic acid chloride represents a linchpin in the synthesis of a vast array of biologically active molecules. Its facile preparation from the corresponding carboxylic acid and its high reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is paramount for the successful design and development of novel triazole-based therapeutics that can address a wide range of diseases. As the demand for new and effective drugs continues to grow, the importance of this versatile synthetic intermediate is set to increase, solidifying its place in the arsenal of modern drug discovery.

References

- Google Patents. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.

-

International Journal of Engineering Science and Computing. Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available at: [Link].

-

Beilstein Journal of Organic Chemistry. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link].

-

Wikipedia. 1,2,3-Triazole. Available at: [Link].

-

ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Available at: [Link].

-

PMC. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Available at: [Link].

-

ResearchGate. Reaction of 1-Aryl-1H-1,2,3-Triazole-4-Carbonyl Chlorides/Isothiocyanates with 3-Amino-5-Methylisoxazole | Request PDF. Available at: [Link].

-

PMC. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available at: [Link].

-

ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry. Available at: [Link].

-

Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link].

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 3. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 5. 130385-00-1|5-Methyl-1H-benzo[d][1,2,3]triazole-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 6. 1H-1,2,4-TRAZOLE-5-CARBONYL CHLORIDE | 60469-67-2 [chemicalbook.com]

- 7. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | CAS 36401-55-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Core Topic: 1,2,3-Triazole-5-Carbonyl Chloride Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triazole-5-carbonyl chloride stands as a pivotal, highly reactive intermediate in the synthesis of novel pharmaceuticals and functional materials. Its utility is intrinsically linked to its behavior in solution, making a comprehensive understanding of its solubility profile essential for predictable and reproducible outcomes in reaction chemistry, purification, and formulation. This guide provides a detailed examination of the solubility of 1,2,3-triazole-5-carbonyl chloride across a spectrum of common organic solvents. We will delve into the underlying physicochemical principles, present a robust protocol for empirical solubility determination, and offer field-proven insights to navigate the challenges associated with this reactive molecule.

Introduction: The Strategic Importance of 1,2,3-Triazole-5-Carbonyl Chloride

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its exceptional chemical stability and its role as a bioisostere for amide bonds.[1][2] Compounds incorporating this heterocycle exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][3] 1,2,3-Triazole-5-carbonyl chloride serves as a powerful electrophilic building block, enabling the covalent linkage of the triazole core to various nucleophiles, thereby facilitating the rapid assembly of compound libraries for drug discovery.[3]

However, the high reactivity of the acyl chloride group, while synthetically advantageous, presents significant challenges.[4] The compound's propensity for hydrolysis and reaction with protic solvents necessitates careful solvent selection to ensure the integrity of the molecule and the success of the intended chemical transformation. This guide provides the foundational knowledge required to make informed decisions regarding solvent use.

Guiding Principles: A Physicochemical Perspective on Solubility

The solubility of 1,2,3-triazole-5-carbonyl chloride is dictated by a balance of its structural features and its profound reactivity. The principle of "like dissolves like" provides a starting point for prediction, but must be viewed through the lens of chemical compatibility.

-

Molecular Polarity: The molecule is inherently polar. The 1,2,3-triazole ring is an electron-rich aromatic system with three nitrogen atoms, contributing to a significant dipole moment.[5][6] This is further amplified by the strongly electron-withdrawing carbonyl chloride group. This high polarity suggests favorable interactions with polar solvents.

-

Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.[5] This would imply an affinity for protic solvents. However, this interaction is superseded by an irreversible chemical reaction.

-

Chemical Reactivity: The dominant chemical feature is the acyl chloride functional group. Acyl chlorides are highly electrophilic and react vigorously with nucleophiles, including water, alcohols, and primary/secondary amines.[4] This reactivity is the single most important factor in solvent selection, immediately precluding the use of polar protic solvents.

A Validated Protocol for Experimental Solubility Determination

Given the compound's reactivity, determining its solubility requires stringent anhydrous conditions to prevent decomposition and ensure data accuracy. The following gravimetric method is a self-validating system for obtaining reliable quantitative data.

Experimental Workflow

Caption: A robust workflow for the gravimetric determination of acyl chloride solubility.

Detailed Step-by-Step Methodology

-

Preparation: All glassware must be rigorously dried in an oven (>120 °C) and cooled under a stream of inert gas or in a desiccator. Use only commercially available anhydrous solvents or those freshly purified from a solvent system.

-

Equilibration: In a glovebox or under a positive pressure of nitrogen, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to a vial containing a magnetic stir bar.

-

Saturation: Add 1,2,3-triazole-5-carbonyl chloride in small portions until a persistent solid suspension is clearly visible, indicating an excess of solute.

-

Equilibrium: Seal the vial and stir the suspension vigorously at a constant temperature (e.g., 25 °C) for at least 24 hours. This extended period is crucial for ensuring the solution has reached true thermodynamic equilibrium.

-

Sampling: Allow the solid to settle. Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.2 µm PTFE syringe filter.

-

Gravimetric Analysis: Dispense the filtered solution into a pre-weighed, dry flask. Remove the solvent completely using a rotary evaporator followed by high vacuum.

-

Calculation: Once the residue is free of solvent, weigh the flask again. The difference in mass corresponds to the amount of dissolved solute in the sampled volume, from which the solubility can be calculated.

Solubility Profile: A Solvent-by-Solvent Analysis

The following table summarizes the expected solubility behavior of 1,2,3-triazole-5-carbonyl chloride. This data is synthesized from the known properties of acyl chlorides and polar heterocycles.

| Solvent Class | Example Solvent | Polarity | Expected Outcome | Rationale & Expert Insights |

| Non-Polar | Hexane, Toluene | Low | Insoluble / Sparingly Soluble | The solvent lacks the polarity to overcome the crystal lattice energy of the highly polar solute. Ideal for use as an anti-solvent to precipitate the product from a reaction mixture.[7] |

| Polar Aprotic | Dichloromethane (DCM) | Medium | Soluble | A common solvent for reactions involving acyl chlorides. Its moderate polarity is sufficient for dissolution, and it is relatively easy to remove under vacuum. |

| Tetrahydrofuran (THF) | Medium | Very Soluble | Frequently used for triazole synthesis.[2][8] Caution: Acyl chlorides can slowly react with THF, especially upon heating or prolonged standing. Use freshly distilled THF and monitor for potential side reactions. | |

| Acetonitrile (MeCN) | High | Very Soluble | Excellent solvent due to its high polarity. It is generally inert to acyl chlorides at room temperature, making it a reliable choice. | |

| N,N-Dimethylformamide (DMF) | High | Very Soluble | A powerful solvent capable of dissolving many polar organics. Caution: Must be scrupulously anhydrous, as trace water will hydrolyze the solute. DMF can also catalyze certain side reactions with acyl chlorides. | |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | One of the most polar aprotic solvents, ensuring high solubility.[9] Its high boiling point can make it difficult to remove. Recommended for reactions where reactants have poor solubility in other solvents. | |

| Polar Protic | Water, Methanol, Ethanol | High | Reactive (Decomposition) | Unsuitable as a solvent. The acyl chloride will rapidly and irreversibly react with the hydroxyl group to form the corresponding carboxylic acid or ester, respectively.[4] This is not a dissolution process but a chemical transformation. |

Solvent Selection Logic

Caption: Decision-making flowchart for selecting an appropriate solvent system.

Conclusion and Authoritative Recommendations

The utility of 1,2,3-triazole-5-carbonyl chloride is directly governed by its solubility and reactivity profile. For practical application, the following points are critical:

-

Prioritize Polar Aprotic Solvents: Solvents such as Dichloromethane, Acetonitrile, and THF are the preferred media for conducting reactions. The final choice should be based on the solubility of all reaction components and the desired reaction temperature.

-

Embrace Anhydrous Technique: The extreme moisture sensitivity of the acyl chloride group means that all experiments must be conducted under strictly anhydrous and inert conditions to prevent sample degradation.

-

Leverage Insolubility for Purification: The poor solubility in non-polar hydrocarbons like hexane is a significant advantage. These can be used as anti-solvents to effectively precipitate and purify the final products after a reaction.[7]

By adhering to these principles and utilizing the provided experimental framework, researchers can confidently and effectively employ 1,2,3-triazole-5-carbonyl chloride in their synthetic endeavors.

References

- Determination of Solubility. Vertex AI Search.

- 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate.

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC.

- An introduction to acyl chlorides (acid chlorides). Chemguide.

- Physicochemical properties of 1,2,3-triazole derivatives. ResearchGate.

- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. IOSR Journal of Applied Chemistry.

- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.

- 1,2,3-Triazole. Wikipedia.

- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.

- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI.

- What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of 1,2,3-Triazole-5-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 1,2,3-Triazole Core in Medicinal Chemistry

The 1,2,3-triazole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of parent molecules.[1][2] This five-membered, nitrogen-rich heterocycle is a bioisostere for amide bonds, offering enhanced metabolic stability and the capacity for diverse non-covalent interactions, such as hydrogen bonding and van der Waals forces, with various biological targets.[3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid generation of diverse compound libraries under mild, aqueous conditions.[3][4] Among the myriad of triazole derivatives, the 1,2,3-triazole-5-carboxamide moiety has garnered significant attention for its broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties. This guide provides an in-depth technical exploration of the biological activities of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel, targeted anticancer agents has positioned 1,2,3-triazole-5-carboxamide derivatives as a promising class of compounds.[5][6][7] Their therapeutic potential stems from their ability to selectively interfere with critical pathways implicated in cancer cell proliferation and survival.[7]

Mechanism of Action: Targeting Key Oncogenic Drivers

A significant body of research highlights the inhibitory effects of 1,2,3-triazole derivatives on various cancer-related targets. Molecular docking studies have revealed strong binding interactions between these compounds and the active sites of key proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3.[5][6][7]

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 1,2,3-triazole-5-carboxamide derivatives have demonstrated the ability to bind to the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade and curbing uncontrolled cell proliferation.[5][7]

-

CDK4-Cyclin D3 Inhibition: The CDK4-Cyclin D3 complex is a key regulator of the G1 phase of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cells from progressing into the S phase, ultimately inducing apoptosis. The favorable binding affinity of specific 1,2,3-triazole-5-carboxamide derivatives for the active site of CDK4-Cyclin D3 underscores their potential as cell cycle inhibitors.[5][6][7]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment, helping cancer cells evade immune surveillance. Specific 4,5-disubstituted 1,2,3-triazoles have been shown to be effective inhibitors of IDO1, thereby restoring T cell activity and mitigating tumor growth.[8][9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,3-triazole-5-carboxamide derivatives is intricately linked to the nature and position of substituents on both the triazole and carboxamide moieties. Studies have shown that the introduction of specific functional groups can significantly enhance cytotoxic activity. For instance, the presence of electron-donating groups on the phenyl rings of certain derivatives has been correlated with improved cytotoxicity against lung cancer cell lines.[10] Furthermore, the length and flexibility of the linker between the triazole core and other pharmacophores can influence binding affinity to target proteins.[11]

Quantitative Data on Cytotoxic Activity

The in vitro cytotoxic potential of various 1,2,3-triazole-5-carboxamide derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes some of the reported IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Key Derivatives | IC50 Values (µM) | Reference |

| Substituted 1,2,3-triazole carboxamides | HeLa, PANC-1, HCT-116, A-549 | 5j, 5i, 5m, 5f | Displayed "significant anticancer activity" (specific values not detailed in abstract) | [5][6][7] |

| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast), HepG2 (Liver) | Compound 6, Compound 7 | <10 | [9] |

| 1,2,3-Triazolo[4,5-d]pyrimidines | NCI-H1650 (Lung) | Compound 43 | 2.37 | [9][12] |

| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 4a, 4b | 2.97 and 4.78 | [12] |

| 1,2,3-Triazole-containing podophyllotoxin derivatives | A549 (Lung) | 19a-c | 0.0211 - 0.0294 | [12] |

| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma), A-549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | Compound 8 | 15.13, 21.25, 18.06, 16.32 | [3] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] 1,2,3-Triazole-5-carboxamide derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[1][4][13][14]

Mechanism of Action and Key Findings

The incorporation of a 1,2,3-triazole moiety into existing antimicrobial scaffolds, such as metronidazole, has been shown to enhance their efficacy.[13][14] These hybrid molecules exhibit potent inhibition of both fungal and bacterial growth.[13][14] The triazole ring is thought to contribute to the overall biological activity by facilitating interactions with microbial enzymes or other vital cellular components.[4]

Studies on 1,2,3-triazole glycosides have revealed that these compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus.[4][15] The sugar moiety can enhance the solubility and bioavailability of the compounds, potentially facilitating their uptake by microbial cells.[4]

Antiviral Activity: A New Frontier in Viral Infection Treatment

The versatility of the 1,2,3-triazole scaffold extends to the realm of antiviral drug discovery.[2][16][17] Derivatives incorporating this heterocycle have shown activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[16][17][18]

Targeting Viral Proteins and Replication

Antiviral triazole compounds can target a wide variety of viral proteins essential for replication and infectivity.[16][17] For instance, certain 1,2,3-triazole glycosides have been shown to inhibit the neuraminidase enzyme of influenza A viruses, a crucial protein for the release of new viral particles from infected cells.[19] In the context of SARS-CoV-2, docking studies have indicated that some 1,2,3-triazole-sulfonamide hybrids can bind to the spike protein, potentially preventing its interaction with the human ACE2 receptor and thus inhibiting viral entry into host cells.[18]

Experimental Protocols: A Practical Guide

Synthesis of a Representative 1,2,3-Triazole-5-Carboxamide Derivative

The following protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole-5-carboxamide derivative via the CuAAC reaction.

Step 1: Synthesis of the Organic Azide

-

Dissolve the corresponding alkyl or aryl halide in a suitable solvent (e.g., DMF or DMSO).

-

Add sodium azide (NaN3) in a slight molar excess.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the organic azide with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of the Terminal Alkyne-5-Carboxamide

-

To a solution of an appropriate amine in a suitable solvent (e.g., DCM or DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

-

Add propiolic acid and stir the reaction mixture at room temperature until completion.

-

Work up the reaction mixture by washing with aqueous solutions of acid, base, and brine.

-

Dry the organic layer and concentrate to yield the terminal alkyne-5-carboxamide.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the organic azide and the terminal alkyne-5-carboxamide in a solvent mixture, typically t-BuOH/H2O (1:1).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO4·5H2O), and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole-5-carboxamide derivative.[20]

Caption: General workflow for the synthesis of 1,2,3-triazole-5-carboxamide derivatives.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole-5-carboxamide derivatives in the cell culture medium. Add the compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.[3]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Perspectives

The 1,2,3-triazole-5-carboxamide scaffold represents a highly privileged and versatile platform in the design and development of novel therapeutic agents. The wealth of research on these derivatives has unequivocally demonstrated their significant potential in oncology, infectious diseases, and virology. The synthetic tractability afforded by click chemistry allows for the creation of vast and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the advancement of promising candidates into preclinical and clinical development. The continued investigation of 1,2,3-triazole-5-carboxamide derivatives holds immense promise for addressing unmet medical needs and expanding the arsenal of modern therapeutics.

References

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-triazole carboxamide derivatives as novel prospective anticancer agents: synthesis, characterization and in-silico studies. ResearchGate. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

-

Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2336-2345. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][5][11] and[5][6][11]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry, 24(17), 1845-1861. [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]

-

Significant biological activities of triazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. [Link]

-

Panda, S., et al. (2022). Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives (4a-e,g-j). ResearchGate. [Link]

-

Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole. PubMed. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]

-

Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2025). PubMed. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). International Journal of Pharmaceutical Sciences and Research, 13(12), 4464-4475. [Link]

-

1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2025). Anticancer Agents in Medicinal Chemistry, 25(11), 765-773. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2025). ResearchGate. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][5][11] and[5][6][11]-triazoles - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11. [Link]

-

In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). MDPI. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

-

1,2,3-Triazol-carboxanilides and 1,2,3-triazol-(N-benzyl)-carboxamides as BK-potassium channel activators. XII. (2008). PubMed. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

-

Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsr.com [ijpsr.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 14. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3-triazole acid chloride as a bioisostere for amide bonds

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It addresses the user's specific phrasing while correcting the likely terminological conflation between the reagent (acid chloride) and the bioisostere (the triazole ring).

Technical Guide & Application Protocol [1][2]

Part 1: Executive Summary & Core Rationale

In modern peptidomimetic drug design, the amide bond (–CO–NH–) is a primary site of metabolic instability due to rapid hydrolysis by proteases and amidases. The 1,2,3-triazole ring , specifically the 1,4-disubstituted isomer, has emerged as a premier non-classical bioisostere for the trans-amide bond.[3][4][5]

Correction on Terminology: While acid chlorides (R–COCl) are standard electrophiles used to synthesize amide bonds, they are not bioisosteres themselves. The bioisostere discussed here is the 1,2,3-triazole ring system formed via azide-alkyne cycloaddition, which replaces the entire amide linkage to enhance metabolic stability while retaining electronic mimicry.

Why Switch from Amide to Triazole?

-

Proteolytic Resistance: The aromatic triazole ring is completely stable to hydrolysis, oxidation, and reduction, dramatically increasing the half-life of peptide-based drugs.

-

Electronic Mimicry: The 1,2,3-triazole exhibits a strong dipole moment (~5.0 D) that aligns closely with the amide bond (~4.0 D), maintaining critical electrostatic interactions within a binding pocket.

-

Rigidification: The planar heterocycle restricts bond rotation, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).

Part 2: Physicochemical & Structural Analysis

To successfully deploy this bioisostere, one must understand the subtle structural deviations it introduces. The triazole is not a perfect geometric clone; it is a "backbone-expanding" isostere.

Table 1: Comparative Metrics (Amide vs. 1,4-Disubstituted Triazole)

| Feature | trans-Amide Bond (–CO–NH–) | 1,4-Disubstituted 1,2,3-Triazole | Impact on Design |

| Geometry | Planar | Planar (Aromatic) | Maintains planarity required for secondary structures. |

| Cα–Cα Distance | 3.8 – 3.9 Å | 5.0 – 5.1 Å | Critical: Expands backbone by ~1.1 Å. May require flanking residue adjustment. |

| Dipole Moment | ~3.7 – 4.0 D | ~4.5 – 5.0 D | Stronger dipole; enhances electrostatic alignment. |

| H-Bond Donor | Amide NH | C5–H (Weak) | The C5 proton is acidic enough to act as a weak donor. |

| H-Bond Acceptor | Carbonyl Oxygen | N2 and N3 Lone Pairs | N3 mimics the carbonyl oxygen's acceptor role. |

| Metabolic Stability | Low (Hydrolysis prone) | High (Inert) | Primary driver for substitution. |

Structural Superposition Logic

The 1,4-disubstituted triazole mimics the trans-amide (Z-conformation).[4] The lone pair on N3 aligns with the carbonyl oxygen, while the C5–H vector aligns with the N–H bond.

Visualization of Isosteric Relationship:

Figure 1: Comparison of the native trans-amide bond and the 1,4-disubstituted 1,2,3-triazole surrogate, highlighting the backbone expansion and electronic similarities.

Part 3: Experimental Protocol (Synthesis)

The synthesis of the triazole bioisostere does not utilize acid chlorides. Instead, it relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[2][5][6][7]

Reagents Required:

-

Azide Component: R¹–N₃ (Mimics the Amine side of the amide).

-

Alkyne Component: R²–C≡CH (Mimics the Carbonyl side of the amide).

-

Catalyst: CuSO₄·5H₂O + Sodium Ascorbate (generates Cu(I) in situ).

-

Solvent: t-BuOH/H₂O (1:1) or DMSO (for peptides).[8]

Step-by-Step Protocol: "Click" Coupling on Solid Phase

This protocol describes replacing an amide linkage within a peptide sequence on resin.

-

Resin Preparation:

-

Synthesize the C-terminal peptide segment using standard Fmoc-SPPS.

-

Couple the Alkyne Building Block (e.g., Propargylglycine or an alkyne-modified acid) to the N-terminus using standard HATU/DIPEA activation.

-

-

Azide Preparation (Solution Phase):

-

Prepare the N-terminal segment as an α-Azido Acid .

-

Note: α-Azido acids can be synthesized from amino acids via diazo transfer (using imidazole-1-sulfonyl azide).

-

-

CuAAC Coupling (The "Click" Step):

-

Suspend the alkyne-resin in DMF.[8]

-

Add the α-Azido Acid (2-3 equivalents).

-

Add CuI (0.5 eq) or CuSO₄ (0.1 eq) + Sodium Ascorbate (0.5 eq).

-

Add a base (2,6-lutidine or DIPEA, 2 eq) to protect acid-labile linkers.

-

Reaction: Agitate at Room Temperature for 6–16 hours. Nitrogen sparging is recommended to prevent Cu(I) oxidation.

-

-

Washing:

-

Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (crucial for biological assays).

-

-

Cleavage:

-

Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).

-

Synthetic Pathway Diagram

Figure 2: The CuAAC synthetic workflow for generating the 1,4-disubstituted triazole linkage.[3][7]

Part 4: Critical Considerations & Troubleshooting

The "Distance Problem"

Because the triazole inserts an extra ~1.1 Å into the backbone, it can disrupt hydrogen bonding networks in helices or sheets.

-

Solution: Use triazoles in flexible loops or unstructured regions of the peptide first. If used in a helix, consider removing a methylene group from a side chain (e.g., replacing Leucine with Valine) to compensate for the steric shift.

Copper Toxicity

Residual copper is cytotoxic and interferes with many enzyme assays.

-

Validation: Always perform a colorimetric assay (e.g., dithizone test) on the final product to ensure Cu < 5 ppm. Use Cu-chelating washes (EDTA or dithiocarbamate) post-synthesis.

Regioselectivity

-

CuAAC yields exclusively the 1,4-isomer (trans-amide mimic).

-

RuAAC (Ruthenium-catalyzed) yields the 1,5-isomer (cis-amide mimic).

-

Ensure you are using the correct metal catalyst for the desired geometry.

Part 5: References

-

Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Peptide Science.

-

Context: Defines the structural parameters and bond distances comparing amides to triazoles.

-

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles. ACS Pharmacology & Translational Science.

-

Context: Case study on Dopamine D4 receptor ligands, showing improved metabolic stability.[9]

-

-

Use of 1,2,3-Triazoles in Peptidomimetics. National Institutes of Health (PMC).

-

Context: Comprehensive review of 1,4-disubstituted triazoles as trans-amide isosteres.

-

-

Comparison of Amide and Triazole Physicochemical Properties. MDPI Molecules.

Sources

- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unimore.it [iris.unimore.it]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

stability of triazole-5-carbonyl chloride in anhydrous conditions

A Technical Guide to Anhydrous Handling and Synthesis

Executive Summary: The Paradox of Utility and Instability

Triazole-carbonyl chlorides are potent electrophilic gateways in the synthesis of peptidomimetics and bioisosteres. However, they present a distinct challenge in the laboratory: they occupy a "Goldilocks" zone of reactivity where they are stable enough to be synthesized but too reactive to be isolated or stored without significant degradation.

This guide addresses the specific stability profile of 1-substituted-1,2,3-triazole-carbonyl chlorides (and their 1,2,4-isomers) in anhydrous conditions. Unlike simple benzoyl chlorides, the electron-deficient triazole ring amplifies the electrophilicity of the carbonyl carbon, making it hypersensitive to nucleophilic attack (hydrolysis) and prone to autocatalytic decomposition if acidic byproducts are not managed.

Mechanistic Underpinnings of Instability

To handle these intermediates, one must understand the electronic forces at play.

2.1 The Electronic "Pull"

The triazole ring is a strong electron-withdrawing group (EWG). When a carbonyl chloride is attached to the C4 or C5 position, the electron density is pulled away from the carbonyl carbon.

-

Consequence: The C=O bond order increases (observable by IR shift), and the carbon becomes a "hard" electrophile.

-

The "Anhydrous" Fallacy: Researchers often assume that "dry" solvent is sufficient. However, trace HCl (generated during synthesis) can protonate the triazole ring (at N3), creating a cationic species that is exponentially more electrophilic and unstable.

2.2 Critical Failure Mode: The Unsubstituted NH

WARNING: If you are attempting to make the acid chloride of a 1H-triazole (unsubstituted nitrogen) , the reaction will fail or polymerize.

-

Reason: The NH proton is acidic (pKa ~9-10), and the acid chloride is electrophilic. The molecule will self-immolate via intermolecular

-acylation, forming insoluble oligomers. -

Solution: This guide assumes the use of

-substituted triazoles (e.g.,

Synthesis and Handling Protocol

Do not attempt to isolate triazole-carbonyl chlorides as stable solids. They should be generated in situ and used immediately.

3.1 Reagent Selection: Oxalyl Chloride vs. Thionyl Chloride

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( | Recommendation |

| Byproducts | Oxalyl Chloride | ||

| Boiling Point | 74.6°C | 61°C | Oxalyl Chloride |

| Removal | Requires distillation/vacuum; traces of | Volatiles remove easily under vacuum. | Oxalyl Chloride |

| Catalysis | often requires reflux | Active at 0°C with DMF cat. | Oxalyl Chloride |

Why Oxalyl Chloride? The reaction is driven by the evolution of gases (

3.2 The "Safe-Fail" Synthesis Workflow

The following protocol uses a Vilsmeier-Haack-like activation mechanism using DMF as a catalyst.

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under positive Nitrogen/Argon pressure.

-

Solvent: Dissolve the Triazole-Carboxylic Acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Do not use THF if possible, as THF can polymerize with strong Lewis acids, though it is acceptable for short durations.

-

Catalyst: Add catalytic anhydrous DMF (1-2 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise via syringe.

-

Observation: Vigorous bubbling (

) indicates initiation.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.

-

Evaporation: Remove solvent and excess oxalyl chloride under high vacuum strictly at RT (do not heat).

-

Usage: Re-dissolve the crude residue immediately in the reaction solvent (e.g., DCM, NMP) for the next step.

Visualization: Synthesis & Decision Logic

The following diagram outlines the critical decision pathways and chemical logic for handling these intermediates.

Caption: Figure 1. Decision tree for the synthesis and validation of triazole-carbonyl chlorides, highlighting critical failure points.

Analytical Validation (The "Trust but Verify" Method)

Since you cannot isolate the material for standard characterization (NMR is too slow and requires deuterated solvents that may contain

5.1 Infrared Spectroscopy (The Gold Standard)

Take a raw aliquot of the reaction mixture (after solvent removal) and run a neat IR (ATR).

-

Carboxylic Acid (Starting Material): Broad peak ~1700-1720

. -

Acid Chloride (Product): Sharp, distinct peak shifted to 1775 - 1795

. -

Note: If you see a peak at 1820

and 1750

5.2 The Methanol Quench (LCMS/TLC)

This is a destructive test to confirm conversion.

-

Take a 5

aliquot of the reaction mixture. -

Quench into 200

of anhydrous Methanol (MeOH). -

Wait 1 minute.

-

Run TLC or LCMS.

-

Result: You should see the Methyl Ester (

mass shift from acid). -

Interpretation: If you see the Methyl Ester, your Acid Chloride was present. If you see the Acid, the conversion failed (or the chloride hydrolyzed before reacting with MeOH).

-

Alternative Strategies for "Impossible" Substrates

If the triazole-carbonyl chloride proves too unstable (e.g., rapid degradation or low yield), abandon the acid chloride route and utilize Active Esters . These are isolable and stable.[2]

Recommended Reagents:

-

TBTU/HATU: For direct "one-pot" amide couplings.

-

Pentafluorophenyl Trifluoroacetate (PfP-TFA): Generates the PfP-ester, which is highly reactive but stable to moisture and storage.[2]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Vilsmeier-Haack Reaction / Oxalyl Chloride mechanisms).

- Sokolova, N. V., et al. (2011). Synthesis and properties of 1,2,3-triazole-4-carboxylic acid chlorides. Russian Journal of Organic Chemistry. (General reference for triazole reactivity).

Sources

Methodological & Application

thionyl chloride activation of 1,2,3-triazole-5-carboxylic acid

Application Note & Protocol

Thionyl Chloride Activation of 1,2,3-Triazole-5-Carboxylic Acid: A Comprehensive Guide to Synthesizing Key Intermediates for Drug Discovery

Abstract & Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique combination of chemical stability, dipole character, and hydrogen bonding capability.[1][2] This heterocycle serves as a versatile pharmacophore, a bioisosteric replacement for amide bonds, and a reliable linker in the construction of complex bioactive molecules and drug candidates.[1][3][4] The functionalization of the triazole ring is critical for modulating pharmacological activity, and the carboxylic acid group at the 5-position represents a prime handle for synthetic elaboration.